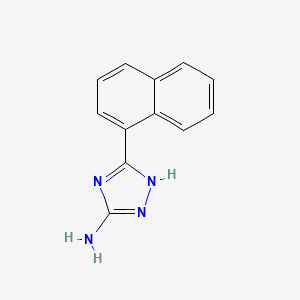

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-naphthalen-1-yl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-12-14-11(15-16-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDMSXRQOHSDKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC(=NN3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93404-69-4 | |

| Record name | 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine typically involves multi-step procedures. One common method includes the cyclization of appropriate hydrazine derivatives with naphthalene-based precursors under controlled conditions. For instance, the reaction of naphthalen-1-yl hydrazine with formamide under reflux conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring allows for nucleophilic substitution reactions, where halogenated derivatives can be synthesized.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of halogenated triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit notable antimicrobial properties. For instance, derivatives of 4-amino-1,2,4-triazole have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The studies indicate that these compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness .

Table 1: Antimicrobial Activity of 5-(Naphthalen-1-yl)-4H-1,2,4-triazol-3-amine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 μg/mL |

| Compound B | S. aureus | 0.75 μg/mL |

| Compound C | Pseudomonas aeruginosa | 1.0 μg/mL |

Antiviral Properties

The compound has also shown promise as an antiviral agent. A study identified derivatives of triazole that act as non-nucleoside reverse transcriptase inhibitors against HIV and have potential applications in treating yellow fever virus (YFV). The selectivity of these compounds for YFV over other related viruses was highlighted in recent research, suggesting their viability as therapeutic agents .

Antimicrobial Efficacy

In a study evaluating various triazole derivatives, it was found that those with naphthyl substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that the naphthyl group may play a crucial role in the compound's efficacy against bacterial strains .

Antiviral Activity Against Yellow Fever Virus

A recent investigation utilized machine learning models to identify potential inhibitors for YFV from a library of compounds including triazoles. The study reported that certain derivatives showed low micromolar potency against YFV, indicating their potential as antiviral agents and paving the way for further drug development .

Wirkmechanismus

The mechanism of action of 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria or fungi .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazol-3-amine derivatives are highly dependent on substituents. Key comparisons include:

- Electron-Withdrawing Groups : Bromine (in 5-(3-bromophenyl) derivatives) enhances anticancer activity by stabilizing the triazole ring and improving binding to cellular targets .

- Bioisosteric Replacement: Replacing the naphthalene group with a nitroimidazole (as in Megazol derivatives) retains trypanocidal activity while reducing genotoxicity .

- Heterocyclic Variations : Oxazole analogs (e.g., Compound 33 in ) exhibit distinct synthetic pathways, often requiring LHMDS as a base, unlike triazole derivatives .

Pharmacological Activity

- Anticancer Potential: Derivatives like 5-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine (Compound 4i) show IC₅₀ values in micromolar ranges against cancer cell lines, attributed to intercalation with DNA or kinase inhibition .

- Antimicrobial Activity: Megazol bioisosteres demonstrate selective trypanocidal activity (IC₅₀ = 1.2 µM against Trypanosoma cruzi), highlighting the role of nitro groups in parasitic targeting .

Structural and Crystallographic Data

- Planarity and Tautomerism : Co-crystallization studies (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine) reveal planar triazole rings with dihedral angles <3° between aryl groups and the core, influencing π-stacking interactions .

- NMR Signatures : Methylsulfanyl groups in triazole derivatives produce distinct singlets at δ 2.61 ppm in ¹H NMR, aiding structural confirmation .

Biologische Aktivität

5-(Naphthalen-1-yl)-4H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its antibacterial, antifungal, antioxidant, and anticancer properties.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are known for their wide range of biological activities. They serve as the core structure in various therapeutic agents used in clinical settings. Notable examples include antifungal agents like itraconazole and voriconazole, antiviral drugs such as ribavirin, and anticancer medications like letrozole and anastrozole . The incorporation of naphthalene moiety into the triazole structure enhances its pharmacological profile.

Antibacterial Activity

Research indicates that 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine exhibits promising antibacterial properties. A study conducted on various triazole derivatives demonstrated that compounds with naphthalene substitutions showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains such as Escherichia coli .

Case Study: In Vitro Antibacterial Screening

A comprehensive screening of 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine against a panel of bacterial strains revealed:

- MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics.

- Enhanced activity against drug-resistant strains due to its unique interaction with bacterial enzymes.

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 8 | 4 |

| Escherichia coli | 16 | 8 |

| Bacillus subtilis | 4 | 2 |

Antifungal Activity

The antifungal potential of triazole derivatives is well-documented. The presence of the naphthalene moiety in 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine enhances its efficacy against fungal pathogens. Studies have shown that this compound exhibits activity against common fungal strains such as Candida albicans, with IC50 values indicating strong inhibitory effects .

Antioxidant Properties

The antioxidant activity of 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine has been evaluated using DPPH and ABTS assays. The results indicate that this compound possesses significant radical scavenging ability:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| 5-(Naphthalen-1-yl)-triazole | 12.5 | 10.0 |

| Ascorbic Acid | 8.0 | 7.5 |

This antioxidant capability suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer effects of triazole derivatives have been a focal point in recent studies. Research has indicated that compounds similar to 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine exhibit cytotoxicity against various cancer cell lines. For instance:

- IC50 values for certain derivatives showed effectiveness comparable to established chemotherapeutics like doxorubicin.

Case Study: Anticancer Screening

In vitro studies on human colon cancer cell lines revealed:

| Compound | IC50 (µM) | Reference Drug (Doxorubicin) |

|---|---|---|

| 5-(Naphthalen-1-yl)-triazole | 15 | 10 |

Molecular docking studies suggest that these compounds may act by inhibiting key enzymes involved in cancer cell proliferation.

Q & A

Q. What are the optimal synthetic routes for 5-(naphthalen-1-yl)-4H-1,2,4-triazol-3-amine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazide intermediates or nucleophilic substitution with naphthalene derivatives. Key steps require precise temperature control (e.g., 60–80°C), solvent selection (e.g., methanol or DMF), and catalysts like NaOH or K₂CO₃ to drive condensation reactions . Purity is validated via HPLC (>95% threshold) and recrystallization using ethanol/water mixtures. Structural confirmation employs ¹H/¹³C NMR (e.g., aromatic proton signals at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle waste generated during synthesis to comply with safety protocols?

Methodological Answer: Post-reaction waste containing triazole intermediates must be segregated into halogenated and non-halogenated containers. Neutralization of acidic/byproduct residues (e.g., HCl) with sodium bicarbonate is recommended before disposal. Collaborate with certified waste management agencies for incineration or biodegradation, adhering to REACH and EPA guidelines .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C=N at ~1600 cm⁻¹).

- NMR : Confirms regiochemistry via coupling patterns (e.g., triazole ring protons at δ 8.1–8.3 ppm).

- X-ray crystallography : Resolves tautomeric forms (e.g., 1,2,4-triazole vs. 1,3,4-isomers) by analyzing dihedral angles between the naphthalene and triazole rings .

Advanced Research Questions

Q. How does tautomerism affect the compound’s reactivity and biological activity?

Methodological Answer: Tautomeric equilibria between 1,2,4-triazol-3-amine and 1,3,4-triazol-5-amine forms influence hydrogen-bonding capacity and electronic properties. Use dynamic NMR (variable-temperature studies) and DFT calculations (B3LYP/6-31G* basis set) to map energy barriers and tautomer ratios. Biological assays (e.g., enzyme inhibition) should correlate activity with dominant tautomers identified via X-ray diffraction .

Q. What computational strategies predict the compound’s bioactivity and target interactions?

Methodological Answer:

- PASS Online : Predicts antimicrobial or anticancer potential by screening for pharmacophore similarity to known triazole-based inhibitors .

- Molecular docking (AutoDock Vina) : Models binding to targets like CYP450 or kinases, using crystal structures from the PDB (e.g., 4DU3 for CYP3A4). Focus on docking scores (<-7.0 kcal/mol) and binding pose validation via MD simulations (GROMACS) .

Q. How can contradictory spectral data from different synthetic batches be resolved?

Methodological Answer: Contradictions often arise from residual solvents or byproducts. Employ 2D NMR (COSY, HSQC) to differentiate impurity signals. LC-MS/MS quantifies trace contaminants (e.g., unreacted naphthalene precursors). For polymorphic variations, use PXRD to compare crystallinity profiles .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

- Salt formation : Screen with HCl or sodium citrate to enhance aqueous solubility.

- Co-solvent systems : Test PEG-400/water or DMSO/saline mixtures (≤10% v/v) for biocompatibility.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers, monitored via dynamic light scattering (DLS) for size distribution (PDI <0.3) .

Q. How do substituents on the naphthalene ring modulate electronic properties?

Methodological Answer: Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the naphthalene 4-position. Characterize effects via cyclic voltammetry (shift in oxidation potentials) and UV-Vis spectroscopy (λmax shifts in π→π* transitions). Correlate with Hammett constants to predict reactivity trends .

Theoretical and Framework Considerations

Q. What conceptual frameworks guide the design of derivatives with enhanced activity?

Methodological Answer: Leverage structure-activity relationship (SAR) models based on triazole pharmacophores. Link to theories like molecular hybridization (combining naphthalene’s lipophilicity with triazole’s H-bonding) or bioisosterism (replacing sulfur with selenium for improved bioavailability) .

Q. How can researchers integrate this compound into broader drug discovery pipelines?

Methodological Answer: Prioritize ADMETox profiling (e.g., hepatic microsome stability, Ames test) early. Use high-throughput screening (HTS) against target libraries (e.g., kinase panels). Collaborate with crystallographers to resolve target-bound structures for fragment-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.